molecular formula C17H17ClN2O B14518526 Morpholine, 4-[[(3-chlorophenyl)imino]phenylmethyl]- CAS No. 62718-45-0

Morpholine, 4-[[(3-chlorophenyl)imino]phenylmethyl]-

Cat. No.: B14518526
CAS No.: 62718-45-0
M. Wt: 300.8 g/mol
InChI Key: IYDYYKZWKQOHNI-UHFFFAOYSA-N
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Description

Morpholine, 4-[[(3-chlorophenyl)imino]phenylmethyl]- is a chemical compound that belongs to the class of morpholine derivatives Morpholine itself is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms The compound 4-[[(3-chlorophenyl)imino]phenylmethyl]- morpholine is characterized by the presence of a morpholine ring substituted with a phenylmethyl group and an imino group attached to a 3-chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine, 4-[[(3-chlorophenyl)imino]phenylmethyl]- typically involves the reaction of morpholine with a suitable aldehyde or ketone to form the imine derivative. One common method is the condensation reaction between morpholine and 3-chlorobenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of morpholine, 4-[[(3-chlorophenyl)imino]phenylmethyl]- can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[[(3-chlorophenyl)imino]phenylmethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the imine group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Morpholine, 4-[[(3-chlorophenyl)imino]phenylmethyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drug candidates.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of morpholine, 4-[[(3-chlorophenyl)imino]phenylmethyl]- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling and proliferation. By blocking these enzymes, the compound can exert antiproliferative effects, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the phenylmethyl and imino groups.

    4-(3-chlorophenyl)morpholine: Lacks the imino group but retains the chlorophenyl substitution.

    N-phenylmorpholine: Contains a phenyl group directly attached to the nitrogen atom of the morpholine ring.

Uniqueness

Morpholine, 4-[[(3-chlorophenyl)imino]phenylmethyl]- is unique due to the presence of both the 3-chlorophenyl and imino groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound with therapeutic applications.

Properties

CAS No.

62718-45-0

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-morpholin-4-yl-1-phenylmethanimine

InChI

InChI=1S/C17H17ClN2O/c18-15-7-4-8-16(13-15)19-17(14-5-2-1-3-6-14)20-9-11-21-12-10-20/h1-8,13H,9-12H2

InChI Key

IYDYYKZWKQOHNI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=NC2=CC(=CC=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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